molecular formula C11H14N2O B2775412 (1,2,3,4-Tetrahydronaphthalen-1-yl)urea CAS No. 58490-97-4

(1,2,3,4-Tetrahydronaphthalen-1-yl)urea

Cat. No.: B2775412
CAS No.: 58490-97-4
M. Wt: 190.246
InChI Key: PLSFSIDDNZKALV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)urea typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with an isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, and then adding the isocyanate dropwise while maintaining the reaction mixture at a low temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Mechanism of Action

Biological Activity

(1,2,3,4-Tetrahydronaphthalen-1-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives involves the reaction of substituted 1-aminotetralins with isocyanates or urea derivatives. For instance, a study demonstrated the synthesis of novel ureas and sulfamides from 1-aminotetralins, leading to compounds that exhibited varying degrees of cytotoxicity against cancer cell lines such as U-87MG glioblastoma and PC-3 prostate cancer .

Table 1: Summary of Synthesized Compounds and Their Biological Activities

Compound NameStructureCell Line TestedIC50 (µM)Notable Activity
3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylureaStructureU-87MG5.0High cytotoxicity
3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylureaStructurePC-36.5High cytotoxicity
This compound-Various-Potential anti-inflammatory

Anticancer Properties

Research indicates that certain tetrahydronaphthalenyl urea derivatives exhibit significant anticancer activity. In particular, the compounds mentioned above showed promising results against glioblastoma and prostate cancer cell lines with IC50 values indicating potent cytotoxic effects . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Inhibition of Inflammatory Pathways

This compound has also been studied for its anti-inflammatory properties. Some derivatives act as p38 MAPK inhibitors, which play a critical role in mediating inflammatory responses by regulating cytokine production such as TNF-alpha and IL-6 . This suggests potential applications in treating diseases characterized by chronic inflammation.

Antitubercular Activity

Recent studies have identified tetrahydronaphthalene amides as effective inhibitors of Mycobacterium tuberculosis (M.tb). These compounds demonstrated potent growth inhibition in vitro with some showing MIC values below 1 µg/mL. The SAR studies highlighted the importance of specific functional groups in enhancing antibacterial activity against M.tb .

Case Study 1: Anticancer Activity

In a systematic evaluation of tetrahydronaphthalene derivatives against cancer cell lines, two specific compounds exhibited remarkable cytotoxicity. These compounds were further analyzed for their ability to induce apoptosis through caspase activation pathways. The results indicated that these derivatives could serve as lead compounds for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory potential of tetrahydronaphthalene derivatives revealed that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of p38 MAPK signaling pathways, suggesting their utility in treating inflammatory diseases .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSFSIDDNZKALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In the manner described in Example 60, 1-benzoyl-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea and 1-benzoyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea are hydrolyzed to afford 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea, m.p. 204.5° C. to 208.5° C., and 1,2,3,4-tetrahydro-1-naphthylurea, m.p. 212° C. to 214° C.
Name
1-benzoyl-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzoyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-benzoyl-3-(1,2,3,4-tetrahydro-1- naphthyl)urea (2.0 g) and aqueous sodium hydroxide (1N; 20 ml) is stirred and heated at reflux for 2.75 hours. The mixture is then cooled in ice and the product is collected and washed with water to afford 1.15 g of the title compound, m.p. 204° to 207° C.
Name
1-benzoyl-3-(1,2,3,4-tetrahydro-1- naphthyl)urea
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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